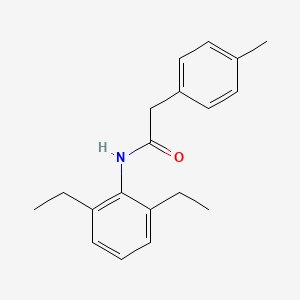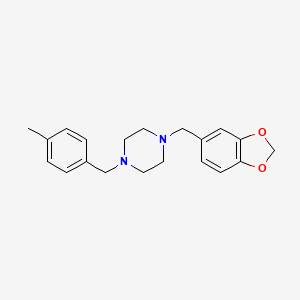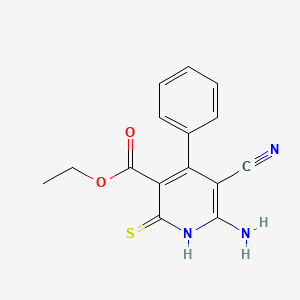![molecular formula C12H9N3O2 B5831424 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as GMX1778, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.
作用機序
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. This leads to a decrease in intracellular NAD+ levels, which in turn affects several key cellular processes, including DNA repair, energy metabolism, and signaling pathways. In cancer cells, the decrease in NAD+ levels leads to cell death, while in metabolic disorders, it leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of NAMPT activity, a decrease in intracellular NAD+ levels, and the induction of cell death in cancer cells. In animal models of metabolic disorders, it has been shown to improve glucose homeostasis and insulin sensitivity.
実験室実験の利点と制限
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several advantages for lab experiments, including its specificity for NAMPT and its ability to selectively target cancer cells. However, it also has some limitations, including its low solubility and stability, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, including the development of more potent and selective inhibitors of NAMPT, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione and its effects on cellular processes.
合成法
The synthesis of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 2-amino-4-methylpyrrole and 2,4-pentanedione in the presence of ammonium acetate to form the pyrroloquinoline core. This is followed by a series of functional group manipulations to introduce the required substituents, culminating in the formation of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione.
科学的研究の応用
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. It has been shown to selectively target cancer cells that rely on NAD+ biosynthesis for survival, leading to cell death. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic disorders.
特性
IUPAC Name |
2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBVHPQZPOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)


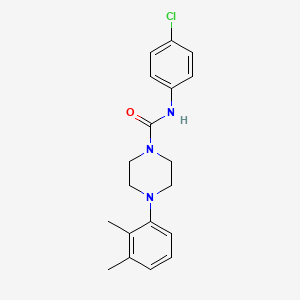
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)

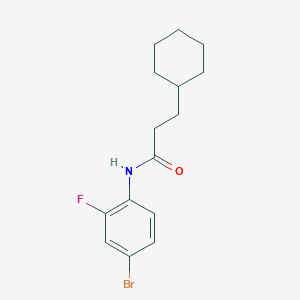
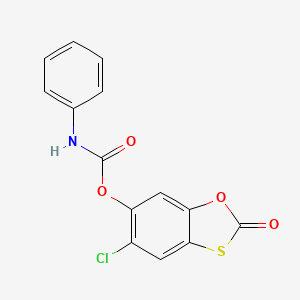
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
